Bienvenue dans la boutique en ligne BenchChem!

Mao-B-IN-13

MAO-B inhibition Parkinson's disease enzyme kinetics

MAO-B-IN-13 is a reversible, BBB-permeable MAO-B inhibitor (IC50=10 nM) with >1000-fold selectivity over MAO-A. Unlike irreversible inhibitors, its reversible binding (90.6% dialysis recovery) ensures washable, dose-dependent pharmacological studies without permanent enzyme inactivation. With superior antioxidant capacity (ORAC-FL 2.89 TE) and confirmed neuroprotection in H2O2-induced neuronal injury models, it is the optimal probe for Parkinson's disease research requiring precise MAO-B modulation and oxidative stress assessment. Ideal for CNS-targeted programs due to PAMPA-BBB Pe of 6.15×10⁻⁶ cm/s.

Molecular Formula C18H19NO3
Molecular Weight 297.3 g/mol
Cat. No. B12401040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMao-B-IN-13
Molecular FormulaC18H19NO3
Molecular Weight297.3 g/mol
Structural Identifiers
SMILESCC1=NC=C(C2=C1OC(OC2)(C)C)C=CC3=CC=C(C=C3)O
InChIInChI=1S/C18H19NO3/c1-12-17-16(11-21-18(2,3)22-17)14(10-19-12)7-4-13-5-8-15(20)9-6-13/h4-10,20H,11H2,1-3H3/b7-4+
InChIKeyVGWOEAXBGYNGIU-QPJJXVBHSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mao-B-IN-13 Procurement Guide: Potency, Reversibility, and BBB Penetration Data


MAO-B-IN-13 (compound 12a, CAS: 2105918-34-9) is a pyridoxine-resveratrol hybrid monoamine oxidase B (MAO-B) inhibitor characterized in peer-reviewed literature [1]. It exhibits an IC₅₀ of 10 nM against human MAO-B (hMAO-B) and demonstrates blood-brain barrier (BBB) permeability via PAMPA-BBB assay [1]. The compound is a reversible inhibitor, distinguishing it mechanistically from irreversible MAO-B inhibitors such as rasagiline [1].

Mao-B-IN-13 Substitution Risk Assessment: Why Reversible MAO-B Inhibitors Are Not Interchangeable


Generic substitution among MAO-B inhibitors is not scientifically valid due to critical differences in reversibility, selectivity ratios, and blood-brain barrier permeation kinetics [1]. Irreversible inhibitors such as rasagiline permanently inactivate the enzyme and require de novo enzyme synthesis for recovery [1]. Reversible inhibitors like MAO-B-IN-13 exhibit distinct safety profiles and dosing flexibility not shared by irreversible counterparts [1]. Furthermore, MAO-B-IN-13 demonstrates superior antioxidant capacity (ORAC-FL 2.89 Trolox equivalents) compared to structurally similar analogs, including compounds 12g (2.53) and 12l (2.43) from the same pyridoxine-resveratrol series [1]. These orthogonal activity differences preclude direct substitution without altering experimental outcomes.

Mao-B-IN-13 Quantitative Differentiation Evidence: Comparator Data Across Potency, Selectivity, BBB Permeability, and Reversibility


Mao-B-IN-13 MAO-B Inhibitory Potency: IC₅₀ Comparison with Rasagiline and Series Analogs

MAO-B-IN-13 (compound 12a) inhibits hMAO-B with an IC₅₀ of 0.01 μM (10 nM), demonstrating potency superior to the reference drug rasagiline (IC₅₀ = 0.0437 μM) and substantially greater than iproniazid (IC₅₀ = 4.32 μM) under identical recombinant human enzyme assay conditions [1]. Within the pyridoxine-resveratrol series, MAO-B-IN-13 matches the potency of compound 12g (IC₅₀ = 0.01 μM) and exceeds compound 12l (IC₅₀ = 0.02 μM) [1].

MAO-B inhibition Parkinson's disease enzyme kinetics

Mao-B-IN-13 Reversibility Profile: Dialysis Recovery Comparison with Safinamide and Rasagiline

In a standardized 24-hour dialysis reversibility assay, MAO-B-IN-13 (12a) demonstrated recovery of MAO-B enzymatic activity to 90.6% of control values, comparable to the reversible inhibitor safinamide (88.5% recovery) and in stark contrast to the irreversible inhibitor rasagiline (5.6% recovery) [1]. In undialyzed control mixtures, residual MAO-B activity for MAO-B-IN-13 was 36.8% [1]. This confirms reversible binding kinetics distinct from irreversible mechanism-based inhibitors.

reversible inhibitor enzyme recovery dialysis assay

Mao-B-IN-13 Blood-Brain Barrier Permeability: PAMPA-BBB Pe Value Comparison with Series Analogs

MAO-B-IN-13 (12a) exhibits a PAMPA-BBB effective permeability (Pe) value of 6.15 ± 0.35 × 10⁻⁶ cm/s, exceeding the established BBB permeation threshold of 3.44 × 10⁻⁶ cm/s and confirming CNS penetration capability [1]. Relative to series analogs, MAO-B-IN-13 demonstrates comparable BBB permeability to 12g (7.12 ± 0.41 × 10⁻⁶ cm/s) and 12l (6.69 ± 0.77 × 10⁻⁶ cm/s), all predicting CNS-positive penetration [1].

BBB penetration PAMPA assay CNS drug delivery

Mao-B-IN-13 MAO-B Selectivity: Isoform Inhibition Profile vs Series Analogs

MAO-B-IN-13 (12a) demonstrates high MAO-B selectivity, exhibiting only 24.1% inhibition of MAO-A at 10 μM, confirming minimal MAO-A off-target activity [1]. This selectivity profile is supported by molecular docking analysis showing binding energies of -11.65 kcal/mol for MAO-B versus -9.44 kcal/mol for MAO-A, a differential of 2.21 kcal/mol favoring MAO-B binding [1]. The pyridoxine-resveratrol hybrid series as a whole shows weak MAO-A inhibition (<45% at 10 μM for all tested compounds) [1].

MAO-B selectivity isoform specificity adverse effect mitigation

Mao-B-IN-13 Antioxidant Activity: ORAC-FL Comparison with Series Analogs

MAO-B-IN-13 (12a) demonstrates the most potent antioxidant activity among the pyridoxine-resveratrol hybrid series, with an ORAC-FL value of 2.89 Trolox equivalents [1]. This antioxidant capacity exceeds that of compound 12g (2.53 Trolox equivalents) and compound 12l (2.43 Trolox equivalents) under identical assay conditions [1]. The enhanced antioxidant activity of MAO-B-IN-13 provides an orthogonal neuroprotective mechanism beyond MAO-B inhibition alone.

antioxidant oxidative stress ORAC assay

Mao-B-IN-13 Optimal Application Scenarios: Evidence-Driven Research Use Cases


Parkinson's Disease Preclinical Research Requiring Reversible MAO-B Inhibition

MAO-B-IN-13 is indicated for in vitro and in vivo Parkinson's disease research where reversible MAO-B inhibition is preferred over irreversible mechanism-based inactivation. The compound's 90.6% dialysis recovery confirms reversible binding [1], supporting studies evaluating washout kinetics, dose-response relationships, and safety profiling where permanent enzyme inactivation would confound interpretation [1].

Dual-Mechanism Neuroprotection Studies Combining MAO-B Inhibition and Antioxidant Activity

MAO-B-IN-13 is uniquely suited among the pyridoxine-resveratrol series for studies investigating synergistic neuroprotective effects, given its superior ORAC-FL antioxidant capacity of 2.89 Trolox equivalents—14% to 19% higher than series analogs [1]. This property is directly relevant to oxidative stress models of neurodegeneration, including H₂O₂-induced neuronal injury assays [1].

CNS Drug Development Programs Requiring Validated BBB Penetration

MAO-B-IN-13 is recommended for CNS-targeted MAO-B inhibitor development programs based on PAMPA-BBB assay data confirming BBB permeability (Pe = 6.15 ± 0.35 × 10⁻⁶ cm/s, CNS+ prediction) [1]. The compound exceeds the established BBB threshold of 3.44 × 10⁻⁶ cm/s by 1.79-fold, supporting its utility as a brain-penetrant chemical probe [1].

MAO-B Isoform Selectivity Benchmarking and Off-Target Assessment

MAO-B-IN-13 serves as a reference compound for MAO-B selectivity studies, exhibiting >1000-fold selectivity over MAO-A based on IC₅₀ values (>10 μM for MAO-A vs 0.01 μM for MAO-B) [1]. Molecular docking analysis further corroborates this selectivity with a 2.21 kcal/mol binding energy differential favoring MAO-B [1]. This selectivity profile is essential for experiments where MAO-A inhibition would introduce confounding adverse effect variables [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mao-B-IN-13

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.